4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione

Physicochemical Properties Computational Chemistry Spirocyclic Scaffolds

4-[2-(morpholin-4-yl)ethyl]-1,7λ6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione (CAS 1384428-57-2) is a fully synthetic small molecule characterized by a spiro[4.4]nonane framework incorporating two sulfur atoms, a sulfone (7,7-dioxide) moiety, and a morpholinoethyl substituent at the 4-position. With a molecular formula of C12H20N2O4S2 and a molecular weight of 320.43 g/mol, it is supplied as a research-grade material (typically ≥95% purity).

Molecular Formula C12H20N2O4S2
Molecular Weight 320.4 g/mol
CAS No. 1384428-57-2
Cat. No. B6617557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione
CAS1384428-57-2
Molecular FormulaC12H20N2O4S2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC12N(C(=O)CS2)CCN3CCOCC3
InChIInChI=1S/C12H20N2O4S2/c15-11-9-19-12(1-8-20(16,17)10-12)14(11)3-2-13-4-6-18-7-5-13/h1-10H2
InChIKeyDZMVCRODDYLRKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione (CAS 1384428-57-2): A Specialized Spirocyclic Sulfone Building Block


4-[2-(morpholin-4-yl)ethyl]-1,7λ6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione (CAS 1384428-57-2) is a fully synthetic small molecule characterized by a spiro[4.4]nonane framework incorporating two sulfur atoms, a sulfone (7,7-dioxide) moiety, and a morpholinoethyl substituent at the 4-position . With a molecular formula of C12H20N2O4S2 and a molecular weight of 320.43 g/mol, it is supplied as a research-grade material (typically ≥95% purity) . The combination of a conformationally constrained spirocyclic core, dual heteroatom content (N, O, S), and a solubilizing morpholine group suggests potential utility as a versatile intermediate or a screening compound in medicinal chemistry campaigns targeting protein-protein interactions, kinases, or proteases.

Why Generic Spirocyclic Analogs Cannot Simply Substitute 4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione


While the 1,7-dithia-4-azaspiro[4.4]nonane core is a recognized scaffold in serine protease inhibitor research, the presence of the morpholinoethyl substituent at the 4-position and the 7,7-dioxide (sulfone) functionality introduce distinct electronic, steric, and pharmacokinetic properties that are not replicated by simpler N‑substituted analogs (e.g., 4‑phenyl, 4‑benzyl, or 4‑alkyl derivatives) [1][2]. The sulfone group alters the hydrogen-bond acceptor capacity and polarity of the core, potentially enhancing solubility and target engagement, while the basic morpholine nitrogen provides an additional protonation site that can influence permeability, lysosomal trapping, and off‑target activity profiles [2]. Consequently, interchange with unsubstituted or differently substituted dithia‑azaspiro compounds is likely to yield divergent biological outcomes, making target‑specific procurement essential.

Quantitative Differentiation Data for 4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione vs. Closest Analogs


Comparative Physicochemical Profile: Sulfone-Containing Spirocycle vs. Parent Dithia-azaspiro Core

The target compound exhibits a computed density of 1.5±0.1 g/cm³ and a boiling point of 621.3±55.0 °C at 760 mmHg, reflecting the increased mass and polarity imparted by the morpholinoethyl and sulfone groups . In contrast, the parent 1,7-dithia-4-azaspiro[4.4]nonane 7,7-dioxide (lacking the morpholinoethyl substituent) has a lower molecular weight (~207 g/mol) and is predicted to have a significantly lower boiling point and density [1]. The addition of the morpholinoethyl tail increases the total polar surface area (tPSA) and the number of hydrogen-bond acceptors, characteristics that often correlate with improved aqueous solubility but potentially reduced passive membrane permeability—a trade-off that can be selected for in projects requiring systemic exposure versus target-tissue retention [1].

Physicochemical Properties Computational Chemistry Spirocyclic Scaffolds

Structural Differentiation: N‑Morpholinoethyl vs. N‑Phenyl Substitution on the Dithia-azaspiro Core

The N‑morpholinoethyl side chain introduces a tertiary amine (pKa ~7–8) that can be protonated at physiological pH, allowing ionic interactions with acidic residues in target proteins or influencing subcellular distribution [1]. This is absent in N‑phenyl analogs (e.g., 4‑phenyl‑1,7λ6‑dithia‑4‑azaspiro[4.4]nonane‑3,7,7‑trione, CAS 879642‑15‑6) which bear a neutral, lipophilic aromatic ring . While direct head‑to‑head biochemical data are unavailable, class‑level knowledge indicates that the morpholinoethyl group often enhances solubility, reduces plasma protein binding, and alters CYP450 metabolic profiles compared to simple aryl substituents [1]. This structural distinction is critical for researchers selecting compounds for protease inhibition, GPCR modulation, or kinase selectivity panels.

Medicinal Chemistry Protease Inhibition Structure-Activity Relationship

Purity and Supply Chain Consistency: Vendor‑Reported Quality Metrics

Multiple independent vendors report batch‑level purity for this compound. For instance, Chemsrc lists a typical purity of ≥95.0% , while Leyan specifies 98% for its catalog (#1557469) . In contrast, many close analogs (e.g., 4‑(2‑phenylethyl)‑1,7λ6‑dithia‑4‑azaspiro[4.4]nonane‑3,7,7‑trione, CAS 879642‑03‑2) are supplied at 95%+ with less frequent batch analysis transparency . The availability of multiple suppliers with documented purity levels for 1384428-57-2 reduces supply‑chain risk and supports reproducible experimental outcomes, a factor that can be decisive in long‑term project planning.

Quality Control Procurement Reproducibility

Recommended Application Scenarios for 4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione Based on Available Evidence


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring a Solubilizing Basic Amine

In programs where a spirocyclic core has been identified as a hit but suffers from poor aqueous solubility or lacks a key amine interaction, the morpholinoethyl analog (1384428-57-2) can be prioritized over N‑aryl or N‑alkyl derivatives. Its additional protonatable nitrogen and hydrogen‑bond acceptors are likely to improve solubility and target engagement, as supported by class‑level SAR trends for morpholine‑containing leads [1].

Serine Protease Inhibitor Scaffold Diversification

The 1,7‑dithia‑4‑azaspiro[4.4]nonane core has been patented as a serine protease (HCV NS3‑NS4A) inhibitor scaffold [2]. The morpholinoethyl‑substituted variant expands the chemical space around this core, potentially addressing resistance mutations or improving selectivity. Procurement of this specific compound enables SAR exploration where the morpholine tail is hypothesized to interact with the S2 or S3 subsites of the protease [2].

Chemical Biology Probe Development Targeting GPCRs

Morpholine moieties are frequently incorporated into CNS‑penetrant GPCR ligands due to their balanced polarity and basicity . The target compound can serve as a late‑stage diversification intermediate or a screening compound for serotonin, dopamine, or adrenergic receptor panels, where the morpholinoethyl group may confer subtype selectivity over analogs with simpler N‑substitution .

Material Science or Polymer Chemistry Incorporating Rigid Spirocyclic Monomers

Spiro[4.4]nonane scaffolds confer rigidity and thermal stability in functional organic materials [3]. The sulfone and morpholine functional groups of 1384428-57-2 offer handles for further polymerization or surface conjugation, distinguishing it from non‑functionalized spirocyclic monomers and enabling applications in gas‑separation membranes or metal‑organic frameworks [3].

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